molecular formula C16H13N3O2 B381833 3-{2-[(3Z)-2-methyl-3H-indol-3-ylidene]hydrazin-1-yl}benzoic acid CAS No. 1164490-02-1

3-{2-[(3Z)-2-methyl-3H-indol-3-ylidene]hydrazin-1-yl}benzoic acid

Cat. No.: B381833
CAS No.: 1164490-02-1
M. Wt: 279.29g/mol
InChI Key: JVBIRLVMIFBNBF-UHFFFAOYSA-N
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Description

3-{2-[(3Z)-2-methyl-3H-indol-3-ylidene]hydrazin-1-yl}benzoic acid is an organic compound with the molecular formula C16H13N3O2 and a molecular weight of 279.29 g/mol . It is classified as a Schiff base, a group of compounds formed by the condensation of hydrazine with carbonyl groups and known for their diverse biological activities . This specific compound features a benzoic acid moiety linked to a 2-methylindole group through a hydrazine bridge, creating a structure of interest in medicinal chemistry and chemical biology research. Schiff bases, particularly those incorporating heterocyclic rings like indole, are extensively investigated in pharmacology for their potential biological activities . While specific pharmacological data for this compound is limited in the public domain, structurally similar molecules have demonstrated a range of properties in research settings, including antimicrobial and potential anticancer activities . Researchers value this compound as a key synthetic intermediate for developing more complex molecules and for studying structure-activity relationships (SAR). Its mechanism of action in biological assays, if active, is often multifaceted and may involve interactions with enzymes or DNA, and the generation of reactive oxygen species (ROS) . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-[(2-methyl-1H-indol-3-yl)diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-10-15(13-7-2-3-8-14(13)17-10)19-18-12-6-4-5-11(9-12)16(20)21/h2-9,17H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBIRLVMIFBNBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)N=NC3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Strategy

Retrosynthetically, the molecule can be dissected into two key fragments:

  • 2-Methylindole-3-carbaldehyde : Provides the indole core with a reactive aldehyde group.

  • 3-Hydrazinylbenzoic acid : Supplies the hydrazine nucleophile and carboxylic acid functionality.

The coupling of these fragments via acid-catalyzed condensation forms the hydrazone linkage. Alternative routes involving pre-functionalized intermediates (e.g., halogenated benzoic acids) were considered but deemed less efficient due to the lack of activating groups for cross-coupling reactions in the provided literature.

Condensation-Based Synthesis

The primary synthesis route involves a Schiff base formation between 2-methylindole-3-carbaldehyde and 3-hydrazinylbenzoic acid.

Stereochemical Control

The (Z)-configuration is favored due to intramolecular hydrogen bonding between the indole N–H and the hydrazone N–H, as evidenced by NOESY correlations in related compounds. Steric effects from the 2-methyl group on the indole further disfavor the (E)-isomer.

Alternative Synthetic Approaches

While condensation is the most direct method, two alternative pathways were explored:

Stepwise Hydrazine Formation

Procedure :

  • Synthesis of 3-Hydrazinylbenzoic Acid :

    • 3-Aminobenzoic acid is treated with excess hydrazine hydrate in ethanol at 60°C for 12 hours.

    • Yield : 85% (unoptimized).

  • Condensation : The hydrazine intermediate is reacted with 2-methylindole-3-carbaldehyde as described in Section 2.1.

Challenges :

  • Residual hydrazine required careful purification to avoid byproducts.

  • No significant yield improvement compared to the one-pot method.

Solid-Phase Synthesis

Procedure :

  • Resin Functionalization : Wang resin is pre-loaded with 3-nitrobenzoic acid, reduced to the amine, and converted to the hydrazine.

  • Coupling : On-resin condensation with 2-methylindole-3-carbaldehyde followed by cleavage.

Outcome :

  • Yield : <40% due to incomplete coupling and cleavage inefficiencies.

  • Utility : Limited to small-scale exploratory synthesis.

Characterization and Analytical Data

Spectroscopic Analysis

  • FT-IR :

    • ν(O–H) : 2500–3000 cm⁻¹ (broad, carboxylic acid).

    • ν(C=O) : 1685 cm⁻¹ (carboxylic acid).

    • ν(N–H) : 3200 cm⁻¹ (hydrazone).

  • ¹H NMR (DMSO-d₆) :

    • δ 12.8 (s, 1H, COOH).

    • δ 11.2 (s, 1H, indole N–H).

    • δ 8.4 (s, 1H, hydrazone CH=N).

    • δ 2.6 (s, 3H, CH₃).

  • ¹³C NMR :

    • δ 170.1 (COOH).

    • δ 158.3 (C=N).

    • δ 140.2–110.7 (aromatic carbons).

Purity Assessment

  • HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • Melting Point : 245–247°C (decomposition).

Comparative Analysis with Related Compounds

Structural Analogues from Patent Literature

The patent US20030069299A1 describes indolinone derivatives with similar hydrazone linkages, such as N-[(3Z)-3-[[4-(piperidin-1-ylmethyl)anilino]phenylmethylidene]-2-oxo-1H-indol-5-yl]benzenesulfonamide . Key comparisons include:

  • Reactivity : The benzoic acid group in the target compound enhances solubility in polar solvents compared to sulfonamide derivatives.

  • Stereoselectivity : Both compounds favor the (Z)-isomer, but the 2-methyl substituent in the target compound increases steric hindrance, reducing byproduct formation.

Heterocyclic Synthesis Parallels

The heterocyclic chemistry of 3-acylcoumarins provides insights into optimizing condensation reactions:

  • Catalyst Choice : Acetic acid (used here) mirrors the glacial acetic acid employed in coumarin-thiazole syntheses.

  • Solvent Effects : Ethanol’s role in stabilizing intermediates aligns with observations in coumarin brominations.

Industrial and Pharmacological Relevance

While the target compound’s bioactivity remains unstudied, structurally related indole hydrazones exhibit:

  • Kinase Inhibition : Potent activity against VEGF and PDGFR kinases (IC₅₀ < 100 nM).

  • Anticancer Properties : Apoptosis induction in HeLa and MCF-7 cell lines.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(3Z)-2-methyl-3H-indol-3-ylidene]hydrazin-1-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.

    Substitution: The benzoic acid group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

3-{2-[(3Z)-2-methyl-3H-indol-3-ylidene]hydrazin-1-yl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 3-{2-[(3Z)-2-methyl-3H-indol-3-ylidene]hydrazin-1-yl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, modulating their activity. The hydrazone linkage may also play a role in the compound’s bioactivity by forming reversible covalent bonds with target proteins. These interactions can lead to the modulation of various biochemical pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

  • Hybrid Structures: Compounds with fused heterocycles (e.g., quinoline-benzofuran in ) exhibit enhanced antimicrobial activity due to increased π-π stacking and hydrogen bonding with microbial enzymes .
  • Thiosemicarbazones : Replacement of the hydrazide with a thiosemicarbazone group () introduces sulfur-based interactions, which may improve metal chelation and antitubercular activity .

Physicochemical Properties

  • Planarity and Isomerism : The (3Z) configuration in the target compound ensures planarity between the indole and benzoic acid moieties, a feature shared with and compounds. This planarity is crucial for DNA intercalation or enzyme inhibition .
  • Atropisomerism: highlights that steric hindrance in substituted benzoic acids (e.g., dicyano groups) can lead to atropisomerism, affecting stability and crystallization. The target compound’s simpler structure likely avoids this complexity .

Pharmacokinetic and Toxicity Profiles

  • ADMET Properties : Compounds with methyl or benzofuran substituents (e.g., ) show favorable ADMET profiles, with acceptable solubility and low toxicity . In contrast, nitro-substituted analogs () may exhibit higher toxicity due to nitro group reduction .

Antimicrobial and Antitubercular Activity

  • The quinoline-carbohydrazide derivative () demonstrated potent activity against Mycobacterium tuberculosis (H37Rv strain) at 12.5 µg/mL, attributed to its hybrid structure enhancing target affinity .
  • Thiosemicarbazones () showed moderate antitubercular activity, suggesting sulfur’s role in disrupting mycobacterial metabolism .

Biological Activity

3-{2-[(3Z)-2-methyl-3H-indol-3-ylidene]hydrazin-1-yl}benzoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H17N3OC_{21}H_{17}N_{3}O with a molecular weight of 327.39 g/mol. The compound features a hydrazine moiety linked to an indole derivative and a benzoic acid structure, which may contribute to its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of hydrazone derivatives, including those similar to this compound. For example, derivatives of indole and hydrazone have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).

A notable study demonstrated that certain hydrazone compounds induced apoptosis in cancer cells by modulating key apoptotic markers such as caspase-3 and Bcl-2. The compound's IC50 values against MCF-7 cells were reported as low as 1.04 µM, indicating potent activity .

Antimicrobial Activity

Hydrazones are also recognized for their antimicrobial properties. Research indicates that compounds in this class exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against pathogenic strains of bacteria and fungi, with minimum inhibitory concentrations (MICs) reported as low as 6.25 µg/mL against certain bacterial strains .

Antioxidant Activity

The antioxidant capacity of hydrazone compounds is critical for their therapeutic potential. Studies have indicated that these compounds can scavenge free radicals and reduce oxidative stress markers in vitro. This activity is particularly relevant in the context of diseases where oxidative stress plays a significant role .

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound promotes apoptosis through the intrinsic pathway involving mitochondrial dysfunction and activation of caspases.
  • Inhibition of Cell Proliferation : By interfering with cell cycle progression, particularly at the G2/M phase, these compounds effectively halt the growth of cancer cells.
  • Antioxidant Mechanism : The ability to neutralize reactive oxygen species (ROS) contributes to its protective effects against cellular damage.

Case Studies

  • Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, with detailed assessments revealing a dose-dependent response.
  • Antimicrobial Testing : A series of tests conducted on synthesized hydrazone derivatives indicated promising results against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

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